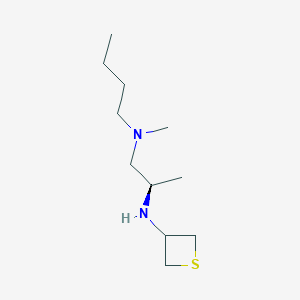
5-Nitro-2-sulfamoylbenzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-nitro-2-sulfamoylbenzoate is an organic compound with the molecular formula C8H8N2O6S It is characterized by the presence of a nitro group, a sulfamoyl group, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-nitro-2-sulfamoylbenzoate typically involves the nitration of methyl 3-methylbenzoate. One efficient method includes the use of a mixture of nitric acid and acetic anhydride as nitrating agents. The reaction is carried out at low temperatures (below 15°C) to ensure high selectivity and yield
Industrial Production Methods
Industrial production of methyl 5-nitro-2-sulfamoylbenzoate often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the efficiency and scalability of the production process. The use of green chemistry principles, such as recycling acetic acid and minimizing waste, is also emphasized to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-nitro-2-sulfamoylbenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products Formed
Reduction: Formation of methyl 5-amino-2-sulfamoylbenzoate.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Hydrolysis: Formation of 5-nitro-2-sulfamoylbenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 5-nitro-2-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mecanismo De Acción
The mechanism of action of methyl 5-nitro-2-sulfamoylbenzoate involves its interaction with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The sulfamoyl group may also play a role in enhancing the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with a methoxy group instead of a nitro group.
Methyl 5-nitro-2-sulfamoylbenzoate: Similar structure but with different substituents on the benzene ring.
Uniqueness
Methyl 5-nitro-2-sulfamoylbenzoate is unique due to the combination of the nitro and sulfamoyl groups, which impart distinct chemical and biological properties. The presence of the nitro group makes it a potential candidate for antimicrobial and anticancer research, while the sulfamoyl group enhances its solubility and reactivity.
Propiedades
Número CAS |
70017-22-0 |
|---|---|
Fórmula molecular |
C8H8N2O6S |
Peso molecular |
260.23 g/mol |
Nombre IUPAC |
methyl 5-nitro-2-sulfamoylbenzoate |
InChI |
InChI=1S/C8H8N2O6S/c1-16-8(11)6-4-5(10(12)13)2-3-7(6)17(9,14)15/h2-4H,1H3,(H2,9,14,15) |
Clave InChI |
RNHQISOXRONZMH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)
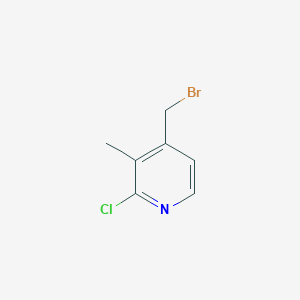
![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
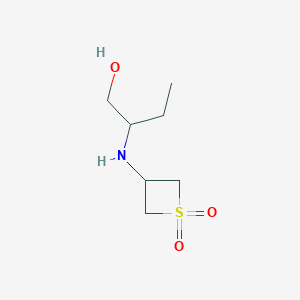


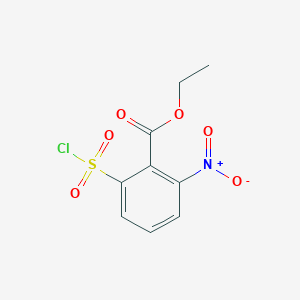

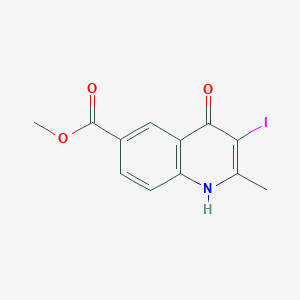

![tert-Butyl1-cyano-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B13014352.png)

